GKT136901

Description

Properties

IUPAC Name |

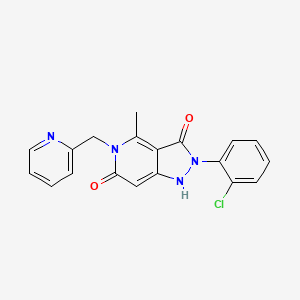

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKYHHFCPXKFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588686 | |

| Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955272-06-7 | |

| Record name | GKT-136901 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955272067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GKT-136901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3KL5M2VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GKT136901: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKT136901 is a potent and orally active small molecule inhibitor demonstrating selectivity for NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and its therapeutic potential as demonstrated in preclinical studies. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its pharmacological activity.

Core Mechanism of Action: Dual Inhibition of NOX1 and NOX4

This compound functions as a dual inhibitor of the NOX1 and NOX4 enzymes, which are key producers of reactive oxygen species (ROS) implicated in a variety of pathological conditions.[3] Unlike other NOX isoforms, the genetic deletion of NOX1 and NOX4 has not been associated with significant spontaneous pathologies, making them attractive therapeutic targets.[3] this compound's inhibitory action is non-competitive with respect to NADPH, suggesting it binds to an allosteric site on the enzyme.[4] This targeted inhibition of ROS production forms the basis of its therapeutic effects in various disease models. Additionally, this compound has been identified as a direct and selective scavenger of peroxynitrite, a potent oxidant and nitrating agent, which may contribute to its overall efficacy.[1][5]

The primary molecular action of this compound is the inhibition of NOX1 and NOX4, leading to a reduction in ROS production.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against various NOX isoforms has been quantified in cell-free assays. The data highlights its selectivity for NOX1 and NOX4 over other isoforms like NOX2.

| Target Isoform | Inhibition Constant (Ki) (nM) |

| NOX1 | 160 ± 10[3] |

| NOX4 | 16 ± 5[3] |

| NOX2 | 1530 ± 90[3] |

| NOX5 | ~450[6] |

Table 1: Inhibitory constants (Ki) of this compound for various NOX isoforms. Data presented as mean ± standard deviation.

Preclinical Efficacy in Diabetic Nephropathy

The therapeutic potential of this compound has been extensively evaluated in preclinical models of diabetic nephropathy, a condition where NOX-derived ROS play a significant pathogenic role.

Experimental Protocol: Murine Model of Type 2 Diabetes

A key study utilized the db/db mouse model, which spontaneously develops type 2 diabetes and associated nephropathy.

-

Animal Model: Male db/db mice (diabetic) and their non-diabetic db/m littermates were used as controls.[7]

-

Treatment Groups:

-

Drug Administration: this compound was administered in the chow for 16 weeks.[7]

-

Endpoints Measured:

-

Plasma glucose and blood pressure[7]

-

Systemic and renal oxidative stress (plasma and urine thiobarbituric acid-reacting substances - TBARS)[7]

-

Renal mRNA expression of NOX isoforms and antioxidant enzymes (e.g., SOD-1)[7]

-

Markers of renal injury and fibrosis (albuminuria, mesangial expansion, glomerulosclerosis, fibronectin, pro-collagen, TGF-β)[7]

-

Inflammatory markers (VCAM-1)[7]

-

Intracellular signaling pathways (phosphorylation of ERK1/2, p38 MAPK, JNK)[7]

-

This experimental workflow highlights the key steps in evaluating the in vivo efficacy of this compound.

Summary of Preclinical Findings

Treatment with this compound in diabetic db/db mice resulted in significant renoprotective effects, independent of changes in plasma glucose or blood pressure.[7]

| Parameter | Observation in Untreated db/db Mice | Effect of this compound Treatment |

| Albuminuria | Increased | Reduced[7] |

| Systemic & Renal Oxidative Stress (TBARS) | Increased | Reduced[7] |

| Renal NOX4 mRNA Expression | Increased | No significant change |

| Renal SOD-1 Expression | Decreased | No significant change |

| Renal Fibronectin, Pro-collagen, TGF-β | Increased | Reduced[7] |

| Renal VCAM-1 | Increased | Reduced[7] |

| Phosphorylation of ERK1/2 | Increased | Reduced[7] |

| Phosphorylation of p38 MAPK & JNK | No change | No change[7] |

Table 2: Summary of the effects of this compound in a preclinical model of diabetic nephropathy.

Downstream Signaling Pathways

The inhibition of NOX1/4 by this compound leads to the modulation of downstream signaling cascades implicated in cellular stress, inflammation, and fibrosis. A key pathway affected is the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.

In diabetic conditions, hyperglycemia and other stimuli lead to the activation of NOX4, which in turn increases ROS production. This elevated ROS acts as a signaling molecule, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus and promotes the transcription of genes involved in fibrosis and inflammation. This compound, by inhibiting NOX4, breaks this pathological signaling cascade.

Conclusion

This compound is a selective dual inhibitor of NOX1 and NOX4 that has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy. Its mechanism of action involves the direct inhibition of ROS production, leading to the attenuation of downstream pathological signaling pathways such as ERK1/2. The comprehensive data gathered from in vitro and in vivo studies provides a strong rationale for its further development as a therapeutic agent for diseases driven by oxidative stress.

References

- 1. abmole.com [abmole.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]

- 6. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

GKT136901: A Technical Guide to a Dual NOX1/NOX4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4), key enzymes in the production of reactive oxygen species (ROS). Dysregulation of NOX1 and NOX4 activity is implicated in the pathophysiology of a range of diseases characterized by fibrosis and inflammation. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy in various disease models, and detailed experimental protocols. The information presented is intended to support further research and development of this and similar targeted therapies.

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a multitude of physiological processes. However, excessive ROS production leads to oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous diseases. The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production. Among the seven NOX isoforms, NOX1 and NOX4 have emerged as significant therapeutic targets due to their involvement in fibrotic and inflammatory conditions.

This compound is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the activity of NOX1 and NOX4.[1][2] Its development has paved the way for investigating the therapeutic potential of dual NOX1/4 inhibition in a variety of preclinical disease models, including diabetic nephropathy, liver fibrosis, and pulmonary fibrosis. This guide will detail the scientific foundation for the use of this compound as a research tool and potential therapeutic agent.

Mechanism of Action

This compound exerts its pharmacological effects through the direct inhibition of the enzymatic activity of NOX1 and NOX4.[1][2] It has demonstrated high potency for these two isoforms with Ki values of 160 nM and 165 nM for NOX1 and NOX4, respectively.[1][2][3] The compound exhibits significant selectivity over other NOX isoforms, such as NOX2 (Ki = 1.53 µM), and does not show significant activity against other ROS-producing enzymes like xanthine oxidase. Additionally, this compound has been reported to act as a selective and direct scavenger of peroxynitrite, a highly reactive nitrogen species.[1][4]

The inhibition of NOX1 and NOX4 by this compound leads to a reduction in the production of ROS, primarily superoxide (O₂⁻) from NOX1 and hydrogen peroxide (H₂O₂) from NOX4. This, in turn, modulates downstream signaling pathways implicated in cellular proliferation, inflammation, and fibrosis.

Signaling Pathways

NOX1 and NOX4 are key nodes in several signaling cascades that drive pathological processes. The inhibition of these enzymes by this compound can interrupt these pathways.

Preclinical Efficacy

The therapeutic potential of this compound and its closely related analog, GKT137831, has been evaluated in a variety of preclinical models of human diseases.

Diabetic Nephropathy

In a mouse model of type 2 diabetes (db/db mice), oral administration of this compound demonstrated significant renoprotective effects.[5] Treatment with this compound reduced albuminuria, a key marker of kidney damage, and attenuated renal structural changes, including mesangial expansion and glomerulosclerosis.[5] These beneficial effects were associated with a reduction in markers of systemic and renal oxidative stress.[5]

| Parameter | Vehicle-treated db/db | This compound (30 mg/kg/day) treated db/db | This compound (90 mg/kg/day) treated db/db |

| Albumin-to-creatinine ratio (μg/mg) | ~400 | ~200 | ~150 |

| Glomerular Volume (x10³ µm³) | ~120 | ~100 | ~90 |

| Mesangial Fractional Area (%) | ~25 | ~18 | ~15 |

Table 1: Effects of this compound in a db/db mouse model of diabetic nephropathy. Data are approximated from Sedeek et al., 2013.[5]

Liver Fibrosis

The anti-fibrotic effects of the this compound analog, GKT137831, have been demonstrated in multiple models of liver fibrosis, including bile duct ligation (BDL) and carbon tetrachloride (CCl₄)-induced fibrosis in mice.[6][7][8][9][10] Treatment with GKT137831 significantly reduced liver fibrosis, as evidenced by decreased collagen deposition and expression of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells (HSCs).[6][7][8][11][12] The compound also attenuated hepatocyte apoptosis and inflammation.[6][8]

| Parameter | Vehicle-treated Fibrotic Mice | GKT137831-treated Fibrotic Mice |

| Sirius Red Staining (% area) | Significantly increased | Significantly reduced |

| α-SMA expression | Markedly upregulated | Significantly downregulated |

| Collagen α1(I) mRNA expression | Substantially increased | Significantly decreased |

| Serum ALT/AST levels | Elevated | Reduced |

Table 2: Summary of the effects of GKT137831 in preclinical models of liver fibrosis.[6][7][8][11][12]

Pulmonary Fibrosis and Pulmonary Hypertension

In a mouse model of hypoxia-induced pulmonary hypertension, GKT137831 attenuated the proliferation of human pulmonary artery smooth muscle cells and endothelial cells.[13][14] The treatment also reduced right ventricular hypertrophy and pulmonary artery wall thickness in vivo.[13] These findings suggest a potential role for NOX1/4 inhibition in mitigating the vascular remodeling associated with pulmonary hypertension.

| Parameter | Hypoxia + Vehicle | Hypoxia + GKT137831 (30 mg/kg/day) | Hypoxia + GKT137831 (60 mg/kg/day) |

| Right Ventricular Hypertrophy (RV/LV+S) | Increased | Attenuated | Attenuated |

| Pulmonary Artery Wall Thickness | Increased | Reduced | Reduced |

| TGF-β1 expression | Upregulated | Downregulated | Downregulated |

Table 3: Effects of GKT137831 in a mouse model of hypoxia-induced pulmonary hypertension. Data are from Green et al., 2012.[13][14]

Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical studies of this compound and GKT137831.

Diabetic Nephropathy Mouse Model

Protocol:

-

Animal Model: Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates are used.

-

Treatment: this compound is administered in the chow at doses of 30 or 90 mg/kg/day for 16 weeks, starting at 8 weeks of age.

-

Assessments:

-

Renal Function: Urinary albumin and creatinine are measured to determine the albumin-to-creatinine ratio.

-

Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) to assess glomerular volume and mesangial fractional area.

-

Oxidative Stress: Thiobarbituric acid reactive substances (TBARS) are measured in plasma and urine as a marker of lipid peroxidation.

-

Molecular Analysis: mRNA and protein levels of key molecules like Nox4, fibronectin, and collagen are quantified by qPCR and Western blotting.

-

Liver Fibrosis Model (Bile Duct Ligation)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NADPH Oxidase (NOX) | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831 a novel NOX4/NOX1 inhibitor in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide adenine dinucleotide phosphate oxidase in experimental liver fibrosis: GKT137831 as a novel potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831, a novel NOX4/NOX1 inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831, a novel NOX4/NOX1 inhibitor in vivo [agris.fao.org]

- 11. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation [escholarship.org]

- 13. atsjournals.org [atsjournals.org]

- 14. The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

GKT136901: A Technical Guide to a Dual NOX1/4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, key enzymes in the production of reactive oxygen species (ROS).[1][2][3] Dysregulation of NOX1 and NOX4 activity is implicated in the pathophysiology of numerous diseases, including diabetic nephropathy, fibrosis, and neurodegenerative disorders.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and preclinical evaluation. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development of this compound and its analogs.

Introduction

The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes are dedicated producers of ROS, which play crucial roles in cellular signaling. However, excessive ROS production leads to oxidative stress, a key contributor to cellular damage and disease progression. The NOX family consists of seven members (NOX1-5 and DUOX1-2), with NOX1 and NOX4 being significant therapeutic targets due to their involvement in a range of pathologies.[6][7]

This compound, a pyrazolopyridine dione derivative, emerged from high-throughput screening as a potent inhibitor of NOX1 and NOX4.[8] It exhibits selectivity for these isoforms over other NOX enzymes and a range of other cellular targets.[3][9] Beyond its primary inhibitory action, this compound has also been identified as a selective scavenger of peroxynitrite (PON), a highly reactive nitrogen species, adding another dimension to its potential therapeutic efficacy.[4][5]

Mechanism of Action and Inhibitory Profile

This compound acts as a direct inhibitor of the enzymatic activity of NOX1 and NOX4.[3] The precise binding site and mechanism of inhibition are not fully elucidated but are believed to be non-competitive with respect to NADPH.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized in various cell-free and cell-based assays.

| Target | K i (nM) | IC 50 (nM) | Notes |

| NOX1 | 160 ± 10[3][10] | ~100[11] | Potent inhibition observed in cell-free assays using membranes from overexpressing cells.[10] |

| NOX4 | 165[2] | ~1000 | Potent inhibition observed in cell-free assays.[3] |

| NOX2 | 1530 ± 90[3][10] | >10,000 | Approximately 10-fold lower potency compared to NOX1 and NOX4.[10] this compound shows only partial inhibition of NOX2 activity.[10] |

| NOX5 | - | ~450[6] | Moderate inhibitory activity. |

| Xanthine Oxidase | >30,000[9] | >100,000[10] | Poor affinity.[3][10] |

Peroxynitrite Scavenging

In addition to NOX inhibition, this compound directly scavenges peroxynitrite in the submicromolar range.[4][5] This activity is selective, as the compound does not interact with nitric oxide (•NO), superoxide (•O₂⁻), or hydroxyl radicals (•OH).[4][5] This dual action may contribute to its therapeutic effects in diseases where both NOX-derived ROS and peroxynitrite play a pathogenic role.

Signaling Pathways

This compound targets NOX1 and NOX4, which are involved in distinct signaling cascades. Understanding these pathways is crucial for elucidating the compound's therapeutic effects.

NOX1 Signaling Pathway

NOX1 activation is a multi-step process requiring the assembly of cytosolic regulatory subunits with the membrane-bound catalytic subunit. Key activators include angiotensin II and growth factors, which lead to the production of superoxide. This superoxide can then initiate downstream signaling cascades involved in processes like cell proliferation and inflammation.

Caption: NOX1 activation pathway and site of inhibition by this compound.

NOX4 Signaling Pathway

Unlike NOX1, NOX4 is constitutively active and its activity is primarily regulated at the level of gene expression. It predominantly produces hydrogen peroxide (H₂O₂) and is involved in cellular processes such as differentiation and fibrosis.

Caption: NOX4 signaling pathway and site of inhibition by this compound.

Preclinical Studies

This compound has been evaluated in several preclinical models, with a significant focus on diabetic nephropathy.

In Vivo Model of Type 2 Diabetic Nephropathy

A key study investigated the effects of this compound in db/db mice, a model of type 2 diabetes.[7][12]

| Parameter | Vehicle Control (db/db) | This compound (30 mg/kg/day) | This compound (90 mg/kg/day) |

| Albuminuria | Increased | Reduced | Reduced |

| Renal Oxidative Stress (TBARS) | Increased | Reduced | Reduced |

| Renal ERK1/2 Phosphorylation | Increased | Reduced | Reduced |

| Glomerulosclerosis & Mesangial Expansion | Present | Attenuated | Attenuated |

| Plasma Glucose & Blood Pressure | Unchanged | Unchanged | Unchanged |

Data summarized from Sedeek et al., 2013.[12]

These findings demonstrate that this compound can ameliorate key features of diabetic nephropathy in a relevant animal model, independent of effects on blood glucose or blood pressure.[12]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are representative protocols for assays used in the evaluation of this compound.

Cell-Free NOX Inhibition Assay (Amplex Red)

This assay measures the production of hydrogen peroxide by isolated cell membranes containing NOX enzymes.

Caption: Workflow for the cell-free Amplex Red NOX inhibition assay.

Protocol:

-

Preparation of Membranes: Isolate membrane fractions from cells (e.g., HEK293) overexpressing the human NOX isoform of interest (NOX1 or NOX4) and its required subunits (e.g., p22phox).

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), Amplex Red (e.g., 50 µM), and horseradish peroxidase (HRP, e.g., 0.1 U/mL).

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells and incubate briefly.

-

Enzyme Addition: Add the prepared membrane fraction to the wells.

-

Reaction Initiation: Start the reaction by adding NADPH to a final concentration of, for example, 100 µM.

-

Measurement: Immediately measure the increase in fluorescence in a plate reader at 37°C. Resorufin, the product of the reaction, has an excitation maximum of ~570 nm and an emission maximum of ~585 nm.

-

Data Analysis: Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve. Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

In Vivo Diabetic Nephropathy Study

This protocol outlines the key steps in an in vivo study to assess the efficacy of this compound in a diabetic mouse model.

Protocol:

-

Animal Model: Use male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates as controls. Start the treatment at an age when diabetic nephropathy is developing (e.g., 8 weeks).[7][12]

-

Drug Administration: Administer this compound orally, mixed in the chow, at desired doses (e.g., 30 and 90 mg/kg/day) for a specified duration (e.g., 16 weeks).[7][12] A vehicle control group for both db/db and db/m mice should be included.

-

Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly throughout the study.

-

Urine and Blood Collection: Collect urine at specified intervals (e.g., every 4 weeks) for the measurement of albumin and creatinine to determine the albumin-to-creatinine ratio. At the end of the study, collect blood for plasma analysis.

-

Tissue Harvesting: At the end of the treatment period, euthanize the animals and perfuse the kidneys. Harvest the kidneys for histological analysis, protein and RNA extraction, and measurement of oxidative stress markers.

-

Outcome Measures:

-

Renal Function: Urinary albumin-to-creatinine ratio.

-

Oxidative Stress: Thiobarbituric acid reactive substances (TBARS) in urine and kidney homogenates.

-

Histology: Periodic acid-Schiff (PAS) staining to assess glomerulosclerosis and mesangial expansion.

-

Western Blotting: Analyze the phosphorylation of signaling proteins like ERK1/2 and the expression of fibrotic markers in kidney lysates.

-

Conclusion

This compound is a valuable research tool and a promising therapeutic lead compound. Its dual inhibition of NOX1 and NOX4, coupled with its peroxynitrite scavenging activity, provides a multi-faceted approach to combating diseases driven by oxidative stress. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this compound and the broader field of NOX inhibition. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in a wider range of disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A predicted structure of NADPH Oxidase 1 identifies key components of ROS generation and strategies for inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. NADPH Oxidase 4 (NOX4) in Cancer: Linking Redox Signals to Oncogenic Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

GKT136901: A Technical Guide to a First-in-Class Dual NOX1/NOX4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKT136901 is a first-in-class, orally bioavailable small molecule inhibitor of NADPH oxidase (NOX) isoforms 1 and 4. Its discovery marked a significant step in the development of targeted therapies for diseases driven by oxidative stress. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery and Development

This compound was identified through a high-throughput screening campaign aimed at discovering inhibitors of NOX enzymes. The development of this compound and its structurally related successor, GKT137831 (setanaxib), originated from a pyrazolopyridine dione chemical series. These compounds were optimized for potency, selectivity, and pharmacokinetic properties, leading to the selection of this compound for further preclinical investigation.

Mechanism of Action

This compound is a dual inhibitor of NOX1 and NOX4, two key enzymatic sources of reactive oxygen species (ROS) implicated in a variety of pathological processes.[1] It exerts its inhibitory effect by directly targeting these enzymes. In addition to its primary mechanism of action, this compound has also been identified as a selective and direct scavenger of peroxynitrite (ONOO-), a potent and damaging oxidant formed from the reaction of superoxide and nitric oxide.[2][3][4] This dual action of inhibiting ROS production and scavenging existing reactive nitrogen species contributes to its therapeutic potential.

Signaling Pathway

The inhibition of NOX1 and NOX4 by this compound interrupts downstream signaling cascades that are activated by ROS. These pathways are central to the pathophysiology of numerous diseases, including fibrosis, inflammation, and diabetic complications.

Quantitative Data

The following tables summarize the key quantitative data for this compound from published preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value (nM) | Reference |

| NOX1 | Cell-free | Ki | 160 ± 10 | [1] |

| NOX4 | Cell-free | Ki | 165 | [5] |

| NOX2 | Cell-free | Ki | 1530 ± 90 | [1] |

Table 2: Preclinical Efficacy of this compound in a Model of Type 2 Diabetes (db/db mice)

| Parameter | Treatment Group | Result | Reference |

| Albuminuria | This compound (30 mg/kg/day) | Reduced | [6] |

| Albuminuria | This compound (90 mg/kg/day) | Reduced | [6] |

| Systemic Oxidative Stress (Plasma TBARS) | This compound (low and high dose) | Reduced | [6] |

| Renal Oxidative Stress (Urine TBARS) | This compound (low and high dose) | Reduced | [6] |

| Renal ERK1/2 Phosphorylation | This compound (low and high dose) | Reduced | [6] |

| Plasma Glucose | This compound (low and high dose) | No effect | [6] |

| Blood Pressure | This compound (low and high dose) | No effect | [6] |

Experimental Protocols

This section provides a detailed description of the methodologies used in the key studies evaluating this compound.

In Vitro NOX Inhibition Assays

Objective: To determine the inhibitory potency (Ki) of this compound against different NOX isoforms.

Methodology (Cell-free assay): [1]

-

Membranes from cells overexpressing specific human NOX isoforms (NOX1, NOX2, NOX4) were prepared.

-

The assay was performed in a 96-well plate format.

-

The reaction mixture contained the cell membranes, the substrate NADPH, and a detection reagent (e.g., Amplex Red for H2O2 detection).

-

This compound was added at various concentrations.

-

The reaction was initiated by the addition of a stimulus (e.g., PMA for NOX1 and NOX2) or allowed to proceed for constitutively active NOX4.

-

The rate of ROS production was measured kinetically using a fluorescence plate reader.

-

Ki values were calculated from the concentration-response curves.

In Vivo Efficacy in a Diabetic Nephropathy Model

Objective: To evaluate the renoprotective effects of this compound in a mouse model of type 2 diabetes.

Animal Model: Male db/db mice (a model of type 2 diabetes and nephropathy) and their non-diabetic db/m littermates were used.[6]

Treatment: [6]

-

Mice were treated for 16 weeks starting at 8 weeks of age.

-

This compound was administered in the chow at two doses: a low dose (30 mg/kg of body weight per day) and a high dose (90 mg/kg of body weight per day).

-

Control groups received standard chow.

Assessments: [6]

-

Albuminuria: Measured from 24-hour urine collections.

-

Oxidative Stress: Thiobarbituric acid-reacting substances (TBARS) were measured in plasma and urine.

-

Renal Signaling: Phosphorylation of ERK1/2 was assessed by Western blot of kidney lysates.

-

Metabolic Parameters: Plasma glucose and blood pressure were monitored.

-

Renal Histology: Kidney sections were examined for mesangial expansion, tubular dystrophy, and glomerulosclerosis.

Peroxynitrite Scavenging Assay

Objective: To determine the peroxynitrite scavenging activity of this compound.

Methodology: [2]

-

A cell-free assay was used to measure the scavenging of peroxynitrite.

-

Authentic peroxynitrite was added to a reaction mixture containing a fluorescent probe sensitive to oxidation by peroxynitrite.

-

This compound was added at various concentrations.

-

The decrease in the fluorescence signal in the presence of this compound indicated its peroxynitrite scavenging activity.

-

Electron paramagnetic resonance (EPR) spectroscopy was also used to confirm the interaction of this compound with peroxynitrite-derived radicals.

Conclusion

This compound is a pioneering dual inhibitor of NOX1 and NOX4 with demonstrated efficacy in preclinical models of diseases characterized by oxidative stress, such as diabetic nephropathy. Its dual mechanism of inhibiting ROS production and scavenging peroxynitrite makes it a compelling therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar targeted therapies.

References

- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

GKT136901: A Dual NOX1/4 Inhibitor with Therapeutic Potential in Diabetic Nephropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, with a pressing need for novel therapeutic strategies beyond current standards of care. Oxidative stress is a key pathogenic driver in the development and progression of DN. The NADPH oxidase (NOX) family of enzymes, particularly the NOX1 and NOX4 isoforms, are major sources of reactive oxygen species (ROS) in the kidney. GKT136901 is a first-generation, orally available, small-molecule dual inhibitor of NOX1 and NOX4, which has demonstrated significant renoprotective effects in preclinical models of diabetic nephropathy. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying signaling pathways.

Mechanism of Action: Targeting the Source of Oxidative Stress

This compound is a member of the pyrazolopyridine class of compounds and functions as a competitive inhibitor of NOX1 and NOX4, with some activity against NOX2 and NOX5.[1] Its structure is thought to resemble NADPH, allowing it to compete for the enzyme's substrate-binding site.[1] In the context of diabetic nephropathy, hyperglycemia and other metabolic derangements lead to the upregulation and overactivation of NOX enzymes in various renal cell types, including mesangial cells, podocytes, and proximal tubular cells.[2][3] NOX4 is the most abundantly expressed isoform in the kidney.[4][5]

The overproduction of ROS by NOX1 and NOX4 triggers a cascade of downstream pathological events, including inflammation, fibrosis, and cellular damage.[3][4] this compound directly targets these enzymatic sources of ROS, thereby mitigating the initial steps in the pathogenic cascade of diabetic kidney disease.

Preclinical Efficacy in a Type 2 Diabetes Model

A key study investigated the effects of this compound in the db/db mouse, a well-established model of type 2 diabetic nephropathy.[5][6][7] The findings from this research underscore the therapeutic potential of dual NOX1/4 inhibition.

Experimental Design and Methodology

A summary of the experimental protocol is provided below:

| Parameter | Description |

| Animal Model | Male db/db mice (model of type 2 diabetes) and db/m mice (lean controls), 8 weeks old at the start of the study.[6][7] |

| Treatment Groups | 1. db/m control (untreated)2. db/m + this compound (30 mg/kg/day)3. db/m + this compound (90 mg/kg/day)4. db/db control (untreated)5. db/db + this compound (30 mg/kg/day)6. db/db + this compound (90 mg/kg/day)[6][7] |

| Drug Administration | This compound was administered in chow for 16 weeks.[6][7] |

| Key Endpoints | Albuminuria, markers of oxidative stress (plasma and urine TBARS), renal structural changes (mesangial expansion, glomerulosclerosis), and expression/activation of pro-fibrotic and inflammatory signaling molecules.[5][6] |

Quantitative Outcomes

The administration of this compound resulted in significant improvements in key markers of diabetic nephropathy, independent of changes in blood glucose or blood pressure.[5][6]

| Parameter | db/db Control | db/db + this compound (Low Dose) | db/db + this compound (High Dose) | Key Finding |

| Albuminuria | Increased | Reduced | Reduced | This compound significantly decreased urinary albumin excretion, a clinical hallmark of diabetic nephropathy.[5][6] |

| Plasma TBARS | Increased | Reduced | Reduced | Systemic oxidative stress was attenuated by this compound treatment.[5][6] |

| Urine TBARS | Increased | Reduced | Reduced | Renal-specific oxidative stress was lowered with this compound administration.[5][6] |

| Renal ERK1/2 Phosphorylation | Augmented | Reduced | Reduced | This compound inhibited the activation of this pro-fibrotic signaling pathway.[5][6] |

| Glomerulosclerosis & Mesangial Expansion | Present | Preserved Renal Structure | Preserved Renal Structure | The treatment protected against structural damage to the glomeruli.[5][6] |

TBARS: Thiobarbituric Acid-Reacting Substances, a marker of lipid peroxidation and oxidative stress. ERK1/2: Extracellular signal-regulated kinases 1 and 2, part of the MAPK signaling pathway involved in cell proliferation and fibrosis.

Signaling Pathways in Diabetic Nephropathy and this compound Intervention

The renoprotective effects of this compound are mediated through the interruption of key signaling pathways that drive the pathology of diabetic nephropathy.

Pathogenic Signaling Cascade in Diabetic Nephropathy

Under diabetic conditions, high glucose levels and other stimuli lead to the activation of NOX1 and NOX4. The resulting increase in ROS production activates downstream signaling molecules, including Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and p38 MAPK.[4][6] These pathways culminate in the expression of pro-fibrotic and pro-inflammatory molecules, leading to the characteristic features of diabetic nephropathy, such as mesangial expansion, glomerulosclerosis, and albuminuria.[2][4][6]

Caption: this compound inhibits NOX1/4, blocking ROS production and downstream pro-fibrotic signaling.

Experimental Workflow and Visualization

The evaluation of this compound's therapeutic potential follows a structured preclinical research workflow, from in vivo studies to ex vivo and in vitro analyses.

Caption: Preclinical workflow for evaluating this compound in diabetic nephropathy.

Future Directions and Clinical Perspective

The promising preclinical data for this compound has paved the way for the development of its successor, GKT137831 (Setanaxib).[2][3] GKT137831, also a dual NOX1/4 inhibitor, has advanced into clinical trials for diabetic kidney disease and other fibrotic conditions.[2][3][8] A Phase 2 clinical trial was designed to evaluate the efficacy and safety of GKT137831 in adults with type 1 diabetes and persistent albuminuria.[8] The progression of these compounds into clinical development highlights the therapeutic viability of targeting NOX1 and NOX4 in diabetic nephropathy.

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy. By inhibiting the NOX1 and NOX4 enzymes, it effectively reduces oxidative stress, a primary driver of the disease. This leads to the attenuation of downstream pro-fibrotic and pro-inflammatory signaling pathways, resulting in preserved renal structure and function. The data strongly support the continued investigation of dual NOX1/4 inhibitors as a promising therapeutic strategy for patients with diabetic kidney disease.

References

- 1. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. A physician-initiated double-blind, randomised, placebo-controlled, phase 2 study evaluating the efficacy and safety of inhibition of NADPH oxidase with the first-in-class Nox-1/4 inhibitor, GKT137831, in adults with type 1 diabetes and persistently elevated urinary albumin excretion: Protocol and statistical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

GKT136901: A Dual NOX1/NOX4 Inhibitor as a Therapeutic Candidate in Neurodegenerative Disease

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – GKT136901, a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, is emerging as a significant compound of interest in the study of neurodegenerative diseases. By targeting key sources of oxidative stress, this compound offers a promising therapeutic avenue for conditions such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). This document provides an in-depth technical guide to the role of this compound in preclinical models of these devastating disorders, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Targeting Oxidative Stress at its Source

This compound is a member of the pyrazolopyridine dione chemical class and exhibits high affinity for the NOX1 and NOX4 isoforms of NADPH oxidase, enzymes that are critical mediators of reactive oxygen species (ROS) production. In the central nervous system, aberrant NOX activity is a key contributor to the oxidative stress and neuroinflammation that drive neuronal damage and death in a range of neurodegenerative conditions.

Beyond its role as a direct enzyme inhibitor, this compound has also been identified as a potent scavenger of peroxynitrite, a highly reactive and damaging nitrogen species formed from the reaction of superoxide and nitric oxide. This dual action—inhibiting ROS production and neutralizing existing reactive species—positions this compound as a multifaceted therapeutic candidate.

Preclinical Efficacy in Neurodegenerative Disease Models

While comprehensive in-vivo data for this compound across all major neurodegenerative diseases is still emerging, foundational studies and research on the role of NOX1/4 inhibition provide a strong rationale for its therapeutic potential.

Parkinson's Disease

In models of Parkinson's disease, the pathology is closely linked to the aggregation of α-synuclein and the progressive loss of dopaminergic neurons in the substantia nigra. Oxidative stress is a major driver of α-synuclein misfolding and aggregation.

Table 1: this compound in a Parkinson's Disease Cell Model

| Experimental System | Treatment | Key Outcome | Result |

| Human neuronal cell line | Peroxynitrite-induced stress | α-synuclein nitration and dimerization | This compound significantly reduced both nitration and dimerization of α-synuclein. |

| Human neuronal cell line | Peroxynitrite-induced stress | Neurite degeneration | This compound protected against neurite degeneration. |

Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, leading to widespread neuronal loss and cognitive decline. NOX-driven oxidative stress is implicated in both Aβ and tau pathology.

No specific in-vivo quantitative data for this compound in Alzheimer's disease models were identified in the current search. The therapeutic rationale is based on the known role of NOX1 and NOX4 in mediating Aβ-induced neurotoxicity and neuroinflammation.

Huntington's Disease

Huntington's disease is a genetic disorder resulting from a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT). This triggers profound neurodegeneration, particularly in the striatum.

No specific in-vivo quantitative data for this compound in Huntington's disease models were identified in the current search. The therapeutic potential is inferred from the established role of oxidative stress in the pathogenesis of Huntington's disease.

Amyotrophic Lateral Sclerosis (ALS)

ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. Mutations in the SOD1 gene are a common cause of familial ALS, and oxidative stress is a key component of the disease's progression.

No specific in-vivo quantitative data for this compound in ALS models were identified in the current search. The rationale for its use is based on the significant involvement of NOX-mediated oxidative stress in motor neuron death.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.

GKT136901: A Technical Guide to its Anti-Fibrotic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to scarring and loss of organ function. It is the final common pathway of numerous chronic diseases affecting vital organs such as the lungs, liver, and kidneys. GKT136901 is a first-in-class, orally active small molecule inhibitor that has demonstrated significant anti-fibrotic properties in a range of preclinical studies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its therapeutic potential in combating fibrosis.

Mechanism of Action: Dual Inhibition of NOX1 and NOX4

This compound is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, two key enzymes involved in the production of reactive oxygen species (ROS).[1][2] The overproduction of ROS by NOX enzymes is a critical driver of oxidative stress, which in turn promotes inflammation, cellular damage, and the activation of pro-fibrotic signaling pathways.[2]

This compound exhibits high affinity for NOX1 and NOX4, with inhibitory constant (Ki) values in the nanomolar range, while showing significantly less activity against other NOX isoforms like NOX2.[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

| Target | This compound Ki (nM) |

| NOX1 | 160 ± 10 |

| NOX4 | 16 ± 5 |

| NOX2 | 1530 ± 90 |

| Table 1: Inhibitory activity of this compound against NOX isoforms.[2] |

By inhibiting NOX1 and NOX4, this compound effectively reduces the generation of ROS, thereby mitigating the downstream pathological events that lead to fibrosis.

Signaling Pathways Modulated by this compound

The anti-fibrotic effects of this compound are mediated through the modulation of key signaling pathways implicated in the pathogenesis of fibrosis.

TGF-β/Smad Pathway

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Upon binding to its receptor, TGF-β activates the canonical Smad signaling pathway, leading to the phosphorylation of Smad2 and Smad3.[3] This activated Smad complex translocates to the nucleus and drives the transcription of pro-fibrotic genes, including those encoding for collagen and alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[4]

NOX4-derived ROS have been shown to amplify TGF-β signaling. This compound, by inhibiting NOX4, attenuates TGF-β-induced Smad2/3 phosphorylation, thereby dampening the pro-fibrotic transcriptional program.[5][6]

MAPK (p38 and ERK1/2) Pathways

Mitogen-activated protein kinases (MAPKs), including p38 and extracellular signal-regulated kinases 1 and 2 (ERK1/2), are also involved in fibrotic processes.[5][6] NOX4-dependent ROS production can lead to the activation of p38 MAPK, while NOX1 is linked to the activation of ERK1/2.[6][7] The activation of these MAPK pathways contributes to myofibroblast differentiation and ECM production. This compound, through its dual inhibition of NOX1 and NOX4, can suppress the activation of both p38 and ERK1/2, further contributing to its anti-fibrotic effects.[8][9]

Preclinical Efficacy in Fibrosis Models

This compound and its close analog, GKT137831, have demonstrated robust anti-fibrotic efficacy in various preclinical models of organ fibrosis.

Pulmonary Fibrosis

In the bleomycin-induced mouse model of pulmonary fibrosis, a widely used model that recapitulates many features of human idiopathic pulmonary fibrosis (IPF), GKT137831 has been shown to reduce collagen deposition and myofibroblast accumulation.[10][11]

| Model | Compound | Dose | Key Findings | Reference |

| Bleomycin-induced lung fibrosis (aged mice) | GKT137831 | 40 mg/kg, oral gavage, daily | Reversed established fibrosis, decreased α-SMA expression and senescence markers (p16, p21). | [10] |

Liver Fibrosis

In the carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, GKT137831 has been shown to attenuate liver injury, inflammation, and fibrosis.[1][12]

| Model | Compound | Dose | Key Findings | Reference |

| CCl4-induced liver fibrosis | GKT137831 | 60 mg/kg, intragastric injection, daily | Reduced liver fibrosis, inflammation, and expression of fibrogenic genes. | [12] |

| Bile duct ligation (BDL)-induced liver fibrosis | GKT137831 | Not specified | Attenuated fibrosis and hepatocyte apoptosis. | [13] |

Kidney Fibrosis

In a mouse model of diabetic nephropathy (db/db mice), this compound demonstrated renoprotective effects, reducing key markers of kidney damage and fibrosis.[8][9]

| Model | Compound | Dose | Key Findings | Reference |

| Diabetic nephropathy (db/db mice) | This compound | 30-90 mg/kg in chow, daily for 16 weeks | Reduced albuminuria, renal oxidative stress (TBARS), and phosphorylation of ERK1/2. Preserved renal structure. | [8][9] |

In the unilateral ureteral obstruction (UUO) model, a rapid and robust model of renal interstitial fibrosis, inhibition of NOX4 has been shown to be protective.[4][7]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-fibrotic effects of this compound and its analogs.

Bleomycin-Induced Pulmonary Fibrosis

This model is induced by a single intratracheal instillation of bleomycin in mice.[10]

-

Animals: Aged (18 months) C57BL/6 mice.

-

Induction: A single intratracheal dose of bleomycin.

-

Treatment: GKT137831 (40 mg/kg) or vehicle administered daily by oral gavage starting 3 weeks post-injury and continuing for 3 weeks.[10]

-

Endpoints: Assessment of lung collagen content (hydroxyproline assay), myofibroblast accumulation (α-SMA immunohistochemistry), and markers of cellular senescence (p16, p21).[10]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model involves the repeated intraperitoneal injection of CCl4 to induce chronic liver injury.[12]

-

Animals: 6-week-old male C57BL/6 mice.

-

Induction: Intraperitoneal injections of CCl4 (0.5 μL/g) twice a week for 6 weeks.

-

Treatment: GKT137831 (60 mg/kg) or vehicle administered daily by intragastric injection during the last 3 weeks of CCl4 treatment.[12]

-

Endpoints: Histological assessment of liver fibrosis (Sirius Red staining), measurement of inflammatory markers, and gene expression analysis of fibrotic markers.[12]

References

- 1. Deficiency of NOX1 or NOX4 Prevents Liver Inflammation and Fibrosis in Mice through Inhibition of Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGFβ1-driven SMAD2/3 phosphorylation and myofibroblast emergence are fully dependent on the TGFβ1 pre-activation of MAPKs and controlled by maternal leucine zipper kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Soluble receptors for advanced glycation end-products prevent unilateral ureteral obstruction-induced renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reversal of Persistent Fibrosis in Aging by Targeting Nox4-Nrf2 Redox Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831, a novel NOX4/NOX1 inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Challenge of Oxidative Stress

An In-depth Technical Guide to GKT136901: A Dual-Action NADPH Oxidase Inhibitor and Peroxynitrite Scavenger

Executive Summary

This compound is a pioneering, orally bioavailable small molecule that exhibits a dual mechanism of action critical for combating oxidative stress. Primarily developed as a potent and selective inhibitor of NADPH oxidase 1 (NOX1) and 4 (NOX4), it effectively curtails the production of reactive oxygen species (ROS).[1][2][3][4] Furthermore, compelling evidence demonstrates that this compound is also a selective and direct scavenger of peroxynitrite (ONOO⁻), a highly reactive and damaging nitrogen species.[2][3][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanisms, therapeutic potential, and the experimental protocols used to validate its activity. It is intended for researchers, scientists, and professionals in the field of drug development exploring novel therapies for diseases driven by oxidative stress, such as diabetic nephropathy, neurodegeneration, and fibrosis.[5][6][7]

Oxidative stress, an imbalance between the production of ROS and the body's ability to detoxify these reactive products, is a key pathological driver in numerous chronic diseases. The NADPH oxidase (NOX) family of enzymes are primary sources of cellular ROS, producing superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) as their main function.[1][4][5] Among the seven isoforms, NOX1 and NOX4 are frequently implicated in the pathophysiology of fibrotic and inflammatory conditions.[4][7]

The superoxide produced by NOX enzymes can rapidly react with nitric oxide (•NO) in a diffusion-controlled reaction to form peroxynitrite (ONOO⁻), a potent and cytotoxic oxidant.[8] Peroxynitrite can induce significant cellular damage by nitrating tyrosine residues in proteins, depleting intracellular antioxidants like glutathione, and causing lipid peroxidation, ultimately leading to cellular dysfunction and death.[5][9] Consequently, therapeutic agents that can both inhibit the source of superoxide and directly neutralize peroxynitrite offer a powerful, two-pronged approach to mitigating oxidative stress.

This compound: Mechanism of Action

This compound, chemically identified as 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, possesses a unique dual-action profile.[3][5]

Inhibition of NOX1 and NOX4

This compound is a highly selective inhibitor of the NOX1 and NOX4 isoforms.[1][2] By targeting these specific enzymes, it reduces the foundational production of superoxide and hydrogen peroxide, thereby decreasing the substrate available for peroxynitrite formation. This upstream inhibition is a critical component of its therapeutic effect. The compound demonstrates high potency against NOX1 and NOX4 with significantly lower affinity for other isoforms like NOX2, ensuring a targeted intervention with potentially fewer off-target effects.[3][4]

Direct Scavenging of Peroxynitrite

Beyond its role as a NOX inhibitor, this compound acts as a direct and selective scavenger of peroxynitrite.[5][9] Studies have shown that this compound effectively neutralizes peroxynitrite in the submicromolar concentration range.[5] Importantly, it does not interact with nitric oxide (•NO), superoxide (O₂⁻), or hydroxyl radicals (•OH), highlighting its specificity for peroxynitrite.[5][9][10] This direct scavenging activity provides an immediate line of defense against existing peroxynitrite, complementing its long-term effect of preventing its formation via NOX inhibition. In the process of scavenging, this compound is itself degraded upon exposure to peroxynitrite.[5][9]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in various assays. The following tables summarize key inhibitory constants (Ki) and concentrations for effect.

Table 1: Inhibitory Potency of this compound against NOX Isoforms

| Target Isoform | Ki (nM) | Emax (Maximal Inhibition) | Assay Type | Reference |

|---|---|---|---|---|

| NOX1 | 160 ± 10 | >90% | Cell-free | [4] |

| NOX4 | 165 nM (or 16 ± 5 nM) | >90% | Cell-free | [2][3][4] |

| NOX2 | 1530 ± 90 | 60% | Cell-free | [3][4] |

| Xanthine Oxidase | >30,000 nM | - | Cell-free |[3] |

Note: Discrepancy in NOX4 Ki values exists in the literature, but both confirm high potency.

Table 2: Effective Concentrations in Cellular and In Vitro Models

| Effect | Concentration | Model System | Reference |

|---|---|---|---|

| Peroxynitrite Scavenging | 0.1, 1, and 10 µM | Cell-free assays | [3] |

| Prevention of α-synuclein nitration | Submicromolar | In vitro protein assay | [5] |

| Prevention of PON-induced cell death | 10 µM | Differentiated LUHMES cells | [3] |

| Attenuation of high glucose-induced ROS | 10 µM | Mouse proximal tubule (MPT) cells | [2] |

| Attenuation of METH-induced oxidative stress | 10 µM | Human brain microvascular endothelial cells |[2] |

Experimental Evidence and Protocols

The dual action of this compound is supported by a range of experimental data. Key findings include the prevention of peroxynitrite-dependent tyrosine nitration and dimerization of alpha-synuclein, a protein implicated in Parkinson's disease.[5] In human neuronal cell models, this compound prevented the depletion of reduced glutathione and neurite degeneration when applied during peroxynitrite treatment.[5][9]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NOX1/4 inhibitor this compound as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule probes for peroxynitrite detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. researchgate.net [researchgate.net]

GKT136901: A Technical Guide to a Dual NOX1/NOX4 Inhibitor and Peroxynitrite Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKT136901 is a potent, orally bioavailable small molecule belonging to the pyrazolopyridine dione chemical class. It functions as a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, enzymes pivotal in the production of reactive oxygen species (ROS). Additionally, this compound exhibits a distinct and direct scavenging activity against peroxynitrite, a potent and damaging oxidant. This dual mechanism of action positions this compound as a significant tool for investigating the roles of NOX-derived ROS and peroxynitrite in a variety of pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and a summary of its effects on key signaling pathways.

Chemical Structure and Properties

This compound is scientifically known as 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione[1] |

| Synonyms | NOX Inhibitor IV, GKT-136901 |

| CAS Number | 955272-06-7[1][2] |

| Molecular Formula | C₁₉H₁₅ClN₄O₂[1][2] |

| Molecular Weight | 366.80 g/mol [1][2] |

| Appearance | Pale yellow to brown solid[2] |

| SMILES | Cc1c2c(c(=O)n(Cc3ncccc3)c1=O)[nH]n(c2=O)c4ccccc4Cl[2] |

| InChI | InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3[2] |

| InChI Key | DNKYHHFCPXKFIY-UHFFFAOYSA-N[2] |

| Solubility | DMSO: 50 mg/mL[2] |

| Storage | 2-8°C[2] |

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the enzymatic source of ROS production and directly neutralizing a highly reactive nitrogen species.

Dual Inhibition of NOX1 and NOX4

This compound is a potent and selective inhibitor of the NADPH oxidase isoforms NOX1 and NOX4.[3] These enzymes are key sources of ROS in various cell types and have been implicated in the pathophysiology of numerous diseases. The inhibitory activity of this compound against NOX isoforms has been quantified using in vitro assays, with the following inhibition constants (Ki):

| Target | Inhibition Constant (Ki) |

| NOX1 | 160 nM[3][4] |

| NOX4 | 165 nM[3][4] |

| NOX2 | 1.53 µM[4] |

The compound shows significantly higher potency for NOX1 and NOX4 compared to NOX2, and has demonstrated poor affinity for other enzymes such as xanthine oxidase, lipoxygenases, and various cytochrome P450 isozymes at a concentration of 10 µM.[4]

Peroxynitrite Scavenging

Independent of its NOX inhibitory activity, this compound is a selective and direct scavenger of peroxynitrite (ONOO⁻).[2][3] Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide, and it contributes to cellular damage in various disease states. This compound has been shown to protect against peroxynitrite-induced cellular damage.[2]

Signaling Pathways

This compound modulates signaling pathways downstream of NOX1/4 activation and those influenced by peroxynitrite. A key pathway affected is the Transforming Growth Factor-β (TGF-β) signaling cascade, which plays a crucial role in fibrosis and cellular proliferation.

TGF-β can induce the expression of NOX4, leading to an increase in intracellular ROS. This ROS production can then activate downstream signaling molecules such as Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[1][5][6] The activation of the TGF-β/NOX4/ROS/ERK1/2 axis is implicated in processes like epithelial-mesenchymal transition and fibrosis. By inhibiting NOX4, this compound can attenuate the downstream activation of ERK1/2.

Furthermore, in the context of high glucose-induced cellular stress, this compound has been shown to abolish the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[3]

Experimental Protocols

In Vitro NOX Inhibition Assay (Amplex Red Assay)

This protocol describes a cell-free assay to determine the inhibitory activity of this compound on NOX1 and NOX4 using the Amplex Red reagent, which detects hydrogen peroxide (H₂O₂).

Materials:

-

Membrane preparations from cells overexpressing either NOX1 or NOX4.

-

This compound

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

NADPH

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, containing 120 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 25 µM FAD)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well black microplate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Add the NOX1 or NOX4 membrane preparation to the wells.

-

Prepare a reaction mixture containing Amplex Red (final concentration, e.g., 50 µM) and HRP (final concentration, e.g., 0.1 U/mL) in assay buffer. Add this mixture to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Initiate the reaction by adding NADPH to each well (final concentration, e.g., 36 µM).

-

Immediately measure the fluorescence in a plate reader at 37°C, taking readings every 1-2 minutes for a total of 30-60 minutes.

-

Calculate the rate of H₂O₂ production from the linear portion of the fluorescence curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

p38 MAPK Activation Assay (Western Blot)

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of p38 MAPK in cultured cells (e.g., mesangial cells) stimulated with high glucose.

Materials:

-

Cell culture reagents

-

This compound

-

High glucose solution (e.g., D-glucose)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture mesangial cells to near confluence.

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.

-

Stimulate the cells with high glucose (e.g., 30 mM) for a specified time (e.g., 30 minutes). Include a normal glucose control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

-

Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

References

- 1. The TGF-β/NADPH Oxidases Axis in the Regulation of Liver Cell Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. biorxiv.org [biorxiv.org]

- 4. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of ERK1/2-mTORC1-NOX4 mediates TGF-β1-induced epithelial-mesenchymal transition and fibrosis in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

GKT136901 Application Notes for Mouse Models of Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

GKT136901 is a dual inhibitor of NADPH oxidase (NOX) isoforms 1 and 4. NOX enzymes, particularly NOX1 and NOX4, are key sources of reactive oxygen species (ROS) in the kidney.[1] Under pathological conditions such as diabetic nephropathy, hyperglycemia promotes the upregulation of NOX4, leading to increased ROS production.[2] This oxidative stress is a central driver of renal injury, contributing to inflammation, fibrosis, and endothelial dysfunction.[2][3] this compound has demonstrated renoprotective effects in preclinical mouse models of kidney disease, primarily by mitigating oxidative damage and subsequent pathological signaling pathways.[4][5][6] These notes provide a comprehensive overview of its application, dosage, and relevant experimental protocols.

A related, next-generation NOX1/4 inhibitor, GKT137831 (Setanaxib), has also been extensively studied and shows similar renoprotective effects in models of both type 1 and type 2 diabetes.[1][3][7][8] Data from studies using GKT137831 are also included for a more complete understanding of NOX1/4 inhibition in this context.

Mechanism of Action

In the context of diabetic kidney disease, elevated glucose levels increase the expression of NOX4 in the renal cortex.[2] This leads to an overproduction of ROS, which activates downstream pro-fibrotic and pro-inflammatory signaling cascades, including the ERK1/2 and p38 MAP kinase pathways.[2][4] This process results in the increased expression of molecules like transforming growth factor-beta (TGF-β), fibronectin, and collagens, leading to mesangial matrix expansion, glomerulosclerosis, and a decline in renal function.[3][4] this compound directly inhibits NOX4 and NOX1, thereby reducing ROS generation and attenuating these downstream pathological events.[4][9] This action is independent of glucose control, suggesting a direct effect on the complications of diabetes.[4]

Caption: Mechanism of this compound in diabetic kidney disease.

Quantitative Data Summary

The following tables summarize the dosages and effects of this compound and the related NOX1/4 inhibitor GKT137831 in various mouse models of kidney disease.

Table 1: this compound Dosage and Effects in Mouse Models

| Mouse Model | Background | Disease | Dosage | Administration | Duration | Key Renoprotective Effects | Reference |

| db/db | BKS.Cg-Dock7m +/+ Leprdb/J | Type 2 Diabetic Nephropathy | 30 mg/kg/day (low dose) | In chow | 16 weeks | Reduced albuminuria, oxidative stress (TBARS), and renal ERK1/2 phosphorylation; preserved renal structure. | [4][5] |

| db/db | BKS.Cg-Dock7m +/+ Leprdb/J | Type 2 Diabetic Nephropathy | 90 mg/kg/day (high dose) | In chow | 16 weeks | Similar effects to the low dose, showing efficacy across a dose range. | [4][5] |

Table 2: GKT137831 (Setanaxib) Dosage and Effects in Mouse Models

| Mouse Model | Background | Disease | Dosage | Administration | Duration | Key Renoprotective Effects | Reference |

| OVE26 | FVB/N | Type 1 Diabetic Nephropathy | 10 or 40 mg/kg/day | Oral gavage, once daily | 4 weeks | Reduced albuminuria, glomerular hypertrophy, mesangial expansion, podocyte loss, and expression of fibronectin and type IV collagen. | [3] |

| ApoE-/- | C57BL/6 | STZ-induced Diabetic Nephropathy | 30 or 60 mg/kg/day | Oral gavage | 10 weeks | Suppressed proinflammatory and profibrotic processes. | [8] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound in mouse models of diabetic nephropathy.

Caption: General experimental workflow for a preclinical study.

Protocol 1: Preparation and Administration of this compound

This protocol is based on studies using db/db mice, a model for type 2 diabetic nephropathy.[4][5]

-

Animal Model: 8-week-old male db/db mice and their non-diabetic db/m littermates are used as the diabetic and control groups, respectively.

-

Dosage Calculation:

-

Determine the target dose (e.g., 30 mg/kg/day).

-

Estimate the average daily food consumption of the mice (typically 4-6 g/day for an adult mouse).

-

Calculate the required concentration of this compound in the chow (mg of drug per kg of chow).

-

Formula: Concentration (mg/kg chow) = [Dose (mg/kg/day) * Average Body Weight (kg)] / Average Food Intake (kg/day)

-

-

Chow Preparation:

-

This compound is incorporated into standard rodent chow by a commercial supplier or prepared in-house by thoroughly mixing the powdered compound with powdered chow before re-pelleting.

-

Prepare a control chow batch without the drug.

-

-

Administration:

-

House the mice in groups according to their experimental designation (e.g., db/m control, db/db control, db/db + 30 mg/kg this compound).

-

Provide the medicated chow and water ad libitum for the duration of the study (e.g., 16 weeks).

-

Regularly monitor food intake to ensure consistent drug consumption.

-

Protocol 2: Assessment of Renal Function (Albuminuria)

-

Urine Collection: At specified time points (e.g., baseline, midpoint, and end of study), place individual mice in metabolic cages for 24-hour urine collection.

-

Sample Processing: Centrifuge the collected urine to remove debris and store the supernatant at -80°C until analysis.

-

Albumin Measurement: Measure the urinary albumin concentration using a mouse-specific ELISA kit according to the manufacturer's instructions.

-

Creatinine Measurement: Measure urinary creatinine concentration using a commercially available assay kit (e.g., based on the Jaffe reaction).

-

Data Normalization: Calculate the albumin-to-creatinine ratio (ACR) to correct for variations in urine volume. ACR is typically expressed as µg of albumin per mg of creatinine.